Osteocalcin Fragment 45-49 human

Description

Overview of Osteocalcin (B1147995) (OCN) as an Osteoblast-Derived Protein

Osteocalcin is the most abundant non-collagenous protein found in bone tissue, synthesized specifically by osteoblasts, the cells responsible for new bone formation. e-enm.orgnih.gov It is a relatively small protein, composed of 49 amino acids in humans. e-enm.orgwikipedia.org Its production by osteoblasts means its levels in the blood are often used as a clinical biomarker for the rate of bone formation. wikipedia.orgtaylorandfrancis.com

The discovery of osteocalcin dates back to 1976 by Price and his colleagues, who first identified it as a calcium-binding protein in bone. biosyn.comnih.gov Initially, research focused on its role within the bone matrix. Early hypotheses suggested that osteocalcin was crucial for the initiation of bone mineralization, the process by which calcium and phosphate (B84403) are deposited to form hard hydroxyapatite (B223615) crystals. nih.gov However, subsequent studies, including those on mice lacking the osteocalcin gene, revealed only minor effects on bone density, prompting a re-evaluation of its primary function. nih.govfrontiersin.org

The Concept of Osteocalcin as an Endocrine Factor

A paradigm shift in osteocalcin research occurred with the discovery that bone is an endocrine organ, capable of secreting hormones that influence distant tissues. nih.govfrontiersin.org Osteocalcin emerged as a primary candidate for this hormonal function, linking skeletal processes with the regulation of energy metabolism and other systemic functions. consensus.appmedscape.com

The endocrine functions of osteocalcin are primarily attributed to its uncarboxylated or undercarboxylated form (ucOC). nih.govnih.gov During bone resorption, the acidic environment created by osteoclasts causes the decarboxylation of the matrix-bound, carboxylated osteocalcin. e-enm.orgnih.gov This decarboxylation reduces osteocalcin's affinity for the bone matrix, allowing it to be released into the bloodstream. nih.govfrontiersin.org Once in circulation, this uncarboxylated form acts as a hormone. wikipedia.org

Research, primarily from animal models, has shown that ucOC can stimulate insulin (B600854) secretion from pancreatic β-cells, enhance insulin sensitivity in tissues like fat and muscle, and increase the secretion of adiponectin from fat cells. nih.govnih.govnih.gov These actions collectively help regulate glucose homeostasis. mdpi.comnih.gov There is an ongoing discussion about which form of osteocalcin is most biologically active in humans, with some studies suggesting that both carboxylated and uncarboxylated forms may have distinct effects. nih.govresearchgate.net

Beyond glucose metabolism, osteocalcin has been implicated in a variety of other physiological processes. Research suggests it influences male fertility by stimulating testosterone (B1683101) production, plays a role in brain development and cognitive function, and is involved in muscle adaptation to exercise. nih.govfrontiersin.org This demonstrates that the skeleton, via osteocalcin, is an active participant in regulating whole-body physiology.

Table 1: Forms of Osteocalcin and Their Primary Functions

| Form | State of Carboxylation | Primary Location | Key Proposed Functions |

| Carboxylated Osteocalcin (cOC) | Fully gamma-carboxylated | Bone Extracellular Matrix | Binds to hydroxyapatite; regulates crystal growth; contributes to bone matrix quality. e-enm.orgnih.govnih.gov |

| Uncarboxylated Osteocalcin (ucOC) | Lacks full carboxylation | Circulation | Acts as a hormone; regulates glucose metabolism, insulin secretion/sensitivity, and energy expenditure. wikipedia.orgnih.govnih.gov |

Genesis and Significance of Osteocalcin Fragments in Biological Systems

In addition to the full-length protein, fragments of osteocalcin are also found in biological systems. These fragments are not merely inert breakdown products but are believed to possess their own biological activities. They are generated when osteocalcin is enzymatically cleaved during bone resorption by enzymes such as matrix metalloproteinases. nih.gov

The specific fragment Osteocalcin Fragment 45-49 human , with the amino acid sequence Phe-Tyr-Gly-Pro-Val, is a C-terminal fragment of the full 49-amino acid human osteocalcin protein. biorbyt.com Research has indicated that this particular fragment, also referred to as Bone Gla Protein (BGP) (45-49), exhibits chemotactic activity. medchemexpress.com This means it can attract certain cells to a specific location. Studies have shown it has chemotactic effects on human peripheral blood monocytes and certain cancer cells in vitro. medchemexpress.com The generation of such fragments during bone remodeling suggests they may play a localized role in signaling and recruiting cells to sites of bone turnover. nih.gov Furthermore, various osteocalcin fragments, including the 45-49 region, have been used in research to develop specific monoclonal antibodies for use in immunoassays that measure different forms of osteocalcin in circulation. nih.gov

Table 2: Research Findings on Osteocalcin and its Fragments

| Molecule | Research Finding | Implication |

| Full-length Osteocalcin | Used as a serum marker for osteoblast activity and bone formation rate. wikipedia.org | Clinical tool for monitoring bone diseases and treatment efficacy. |

| Uncarboxylated Osteocalcin (ucOC) | Improves glucose tolerance and insulin sensitivity in mice. nih.gov | Potential therapeutic target for metabolic disorders like diabetes. elisakits.co.uk |

| Osteocalcin Fragment (45-49) | Shows chemotactic activity for monocytes and certain cancer cells in vitro. medchemexpress.com | May play a role in cell recruitment during bone remodeling and pathological processes. |

| Osteocalcin Fragments (general) | Generated during osteoclastic bone resorption. biosyn.comnih.gov | Can serve as potential markers for the rate of bone resorption. |

Enzymatic Cleavage and Degradation Pathways of Intact Osteocalcin

The degradation of intact osteocalcin is a complex process mediated by various proteolytic enzymes. During bone resorption, the acidic environment created by osteoclasts (pH ~4.5) facilitates the dissolution of the bone mineral matrix and can contribute to the decarboxylation of osteocalcin. mdpi.com This process releases osteocalcin from the matrix, making it susceptible to enzymatic degradation. mdpi.comnih.gov

Several classes of proteases have been implicated in the cleavage of osteocalcin. Cathepsins, a group of lysosomal proteases, are known to generate osteocalcin fragments. For instance, Cathepsin B has been shown to produce a large N-terminal midfragment (amino acids 1-43). oup.com Cathepsin K, a cysteine protease highly expressed in osteoclasts, is responsible for degrading type I collagen and other bone matrix proteins, including osteocalcin. mdpi.commdpi.com The acidic environment of the resorption lacuna is optimal for the activity of these enzymes. mdpi.com

In addition to osteoclastic proteases, other enzymes in the circulation and at peripheral sites likely contribute to osteocalcin fragmentation. oup.com The rapid degradation of osteocalcin in serum underscores the dynamic nature of its metabolism and the challenge in accurately measuring its various forms. uliege.be

Identification and Characterization of Circulating Osteocalcin Fragments

The circulating pool of osteocalcin is a complex mixture of the intact molecule and numerous fragments. nih.govoup.com Advanced techniques like mass spectrometry have been instrumental in identifying and characterizing these fragments, revealing a greater diversity than previously understood with traditional immunoassays. nih.govuliege.benih.gov

Mass spectrometric immunoassay (MSIA) has identified over a dozen different truncated forms of human osteocalcin in circulation. nih.govnih.gov These fragments vary in size and carboxylation status. nih.govnih.gov Research has shown that in addition to the intact molecule, major circulating forms include a large N-terminal midfragment, likely resulting from cleavage around amino acids 43-44. oup.com This N-terminal midfragment can account for a significant portion of the total osteocalcin immunoreactivity in healthy individuals. oup.com

Other identified fragments include N-terminal, mid-regional, and C-terminal fragments, although they are typically present in smaller amounts. oup.com The use of monoclonal antibodies with specificities for different epitopes of the osteocalcin molecule has further aided in the characterization of these fragments. oup.comnih.gov For example, antibodies targeting sequences such as 5-13, 25-37, and 43-49 have been used to differentiate between the intact molecule and its various fragments. oup.com

| Fragment | Description | Method of Identification | Reference |

|---|---|---|---|

| Intact Osteocalcin (1-49) | The full-length 49-amino acid protein. | Immunoassay, Mass Spectrometry | nih.govoup.com |

| N-terminal Midfragment (e.g., 1-43) | A large fragment resulting from cleavage near the C-terminus. Represents a significant portion of circulating osteocalcin. | Immunoassay, HPLC, Enzymatic Digestion | oup.comoup.com |

| N-terminal Fragments (e.g., 1-19) | Smaller fragments from the N-terminal region. | Enzymatic Digestion, Immunoassay | nih.gov |

| Mid-regional Fragments (e.g., 20-43) | Fragments from the central part of the protein. | Enzymatic Digestion, Immunoassay | nih.gov |

| C-terminal Fragments (e.g., 37-49, 41-49) | Fragments from the C-terminal end of the protein. | Peptide Synthesis, Immunoassay | oup.comjci.org |

Specific Focus on this compound within the Fragmentation Landscape

Among the various fragments generated from the degradation of intact osteocalcin, the small C-terminal peptide, Osteocalcin Fragment 45-49, has been a subject of specific research interest. This pentapeptide is a product of the enzymatic cleavage of human osteocalcin. nih.govjci.org

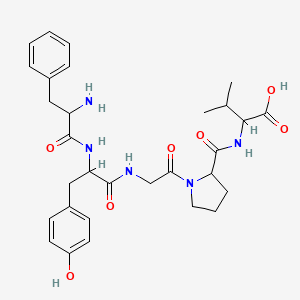

Structure

2D Structure

Properties

IUPAC Name |

2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7/c1-18(2)26(30(41)42)34-29(40)24-9-6-14-35(24)25(37)17-32-28(39)23(16-20-10-12-21(36)13-11-20)33-27(38)22(31)15-19-7-4-3-5-8-19/h3-5,7-8,10-13,18,22-24,26,36H,6,9,14-17,31H2,1-2H3,(H,32,39)(H,33,38)(H,34,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAFJCRCGVXXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411474 | |

| Record name | Phenylalanyltyrosylglycylprolylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85679-70-5 | |

| Record name | Phenylalanyltyrosylglycylprolylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biogenesis of Human Osteocalcin: Precursor to Fragment Formation

Gene Encoding Human Osteocalcin (B1147995) (BGLAP) and Transcriptional Regulation

The human osteocalcin protein is encoded by the BGLAP gene, located on chromosome 1. nih.govgenecards.org The expression of this gene is primarily restricted to osteoblasts and to a lesser extent, odontoblasts. researchgate.netnih.gov The transcription of the BGLAP gene is a complex process regulated by various factors. One of the key regulators is the transcription factor RUNX2, which binds to a specific element in the BGLAP promoter to stimulate its transcription. reactome.orgmdpi.com This process can be further enhanced by the interaction of RUNX2 with other proteins like WWTR1 (TAZ) and RB1. reactome.org Conversely, the binding of the androgen receptor (AR) to RUNX2 can inhibit BGLAP transcription. reactome.org Vitamin D also plays a crucial role by directly stimulating the transcription of the osteocalcin gene through a vitamin D-responsive element. researchgate.netnih.gov

Post-Translational Modifications of Human Osteocalcin

Following its synthesis, the pre-pro-osteocalcin peptide undergoes several critical post-translational modifications that are essential for its structure and function. researchgate.net These modifications ultimately influence its incorporation into the bone matrix and its potential to be cleaved into fragments.

Vitamin K-Dependent Gamma-Carboxylation of Glutamic Acid Residues (Gla)

A pivotal post-translational modification of osteocalcin is the gamma-carboxylation of specific glutamic acid (Glu) residues, converting them into gamma-carboxyglutamic acid (Gla). nih.govresearchgate.net This process is dependent on vitamin K and is crucial for osteocalcin's ability to bind calcium and hydroxyapatite (B223615), the primary mineral component of bone. wikipedia.orgnumberanalytics.com In human osteocalcin, this carboxylation occurs at three specific glutamic acid residues located at positions 17, 21, and 24. researchgate.netnih.gov

The enzymatic reaction of gamma-carboxylation is catalyzed by γ-glutamyl carboxylase (GGCX), an integral membrane protein. nih.govmaastrichtuniversity.nlnih.gov GGCX utilizes vitamin K as a cofactor to drive the addition of a carboxyl group to the glutamic acid residues. mdpi.comresearchgate.net The efficiency of this process can be affected by mutations in the GGCX gene, which can differentially impact the carboxylation of various vitamin K-dependent proteins, including osteocalcin. maastrichtuniversity.nlnih.gov Studies have shown that the C-terminus of GGCX is particularly important for its interaction with and carboxylation of osteocalcin. maastrichtuniversity.nl

The extent of gamma-carboxylation can vary, leading to different forms of osteocalcin in circulation and in the bone matrix. nih.gov Fully carboxylated osteocalcin (cOC) contains three Gla residues and exhibits a high affinity for hydroxyapatite. nih.govnih.gov In contrast, undercarboxylated osteocalcin (ucOC) lacks complete carboxylation at one or more of these sites and has a lower affinity for the bone mineral. nih.govnih.gov The ratio of ucOC to cOC in the blood is often used as a marker of vitamin K status. nih.govnih.gov While cOC is primarily involved in bone mineralization, ucOC is considered to be the more hormonally active form, influencing glucose metabolism and other systemic processes. wikipedia.orgnih.govnih.gov

Disulfide Bond Formation and Structural Conformation

In addition to gamma-carboxylation, the structure of human osteocalcin is stabilized by an intramolecular disulfide bond. This covalent bond forms between two cysteine residues at positions 23 and 29. nih.govaip.org This disulfide bond is crucial for establishing the correct three-dimensional conformation of the protein, which consists of three α-helices surrounding a hydrophobic core. researchgate.net This stable structure is essential for the protein's biological activity, including its interaction with the bone matrix and its subsequent release and potential fragmentation. The formation of this bond occurs during the protein's folding process. youtube.com

Secretion and Incorporation of Osteocalcin into Bone Matrix

Once synthesized and post-translationally modified within the osteoblast, mature osteocalcin is secreted into the extracellular environment. nih.gov The fully carboxylated form of osteocalcin (cOC) has a strong affinity for the calcium ions in hydroxyapatite and becomes incorporated into the bone matrix. mdpi.comresearchgate.net This process is thought to play a role in regulating the maturation and quality of the bone mineral. nih.govnih.gov A smaller portion of newly synthesized osteocalcin, including the undercarboxylated form (ucOC), is released directly into the bloodstream. aip.org Furthermore, during bone resorption, the breakdown of the bone matrix by osteoclasts releases both intact osteocalcin and various fragments into the circulation. nih.govyoutube.com This suggests that circulating osteocalcin levels reflect both bone formation and resorption activities. nih.gov

Mechanisms of Osteocalcin Release and Fragmentation from Bone Matrix

Osteoclastic Bone Resorption and Acidic Environment-Induced Decarboxylation

Bone resorption is initiated by osteoclasts, large multinucleated cells that attach to the bone surface and form a sealed compartment known as the resorption lacuna or Howship's lacuna. researchgate.netnih.gov Into this sealed zone, osteoclasts pump hydrogen ions, creating a highly acidic microenvironment with a pH of approximately 4.5. dntb.gov.uaresearchgate.netgoogle.com

This acidic milieu has two primary effects. First, it dissolves the mineral component of the bone, the hydroxyapatite crystals. nih.gov Second, the low pH facilitates the decarboxylation of the Gla residues on the osteocalcin molecule, converting them back to glutamic acid residues. dntb.gov.uagoogle.com This process, known as acidic environment-induced decarboxylation, significantly reduces osteocalcin's affinity for the bone matrix, allowing the now undercarboxylated osteocalcin (ucOC) to be released from the dissolving bone. dntb.gov.uagoogle.com

Proteolytic Processing by Matrix Metalloproteinases (MMPs) and Cathepsin K

Once the mineral is dissolved, the organic matrix of the bone, which is primarily type I collagen along with non-collagenous proteins like osteocalcin, is exposed. Osteoclasts secrete a cocktail of proteolytic enzymes into the resorption lacuna to degrade these proteins. researchgate.netutupub.fi

Cathepsin K is the predominant cysteine protease found in the resorption compartment and is crucial for the degradation of the organic bone matrix. nih.govuliege.beresearchgate.net It is highly effective at cleaving type I collagen and has been shown to degrade other matrix proteins, including osteonectin. nih.govnih.gov Research indicates that Cathepsin K is also responsible for the enzymatic degradation of matrix-bound osteocalcin, leading to the generation of various osteocalcin fragments, particularly mid-molecular fragments. nih.gov

Degradation in Circulation and Peripheral Organs

The osteocalcin molecules and fragments released from the bone matrix enter the bloodstream, where they are subject to further degradation. The circulation contains a complex mixture of intact osteocalcin and numerous truncated forms. google.com The C-terminal region of osteocalcin appears to be a primary site for this degradation.

Studies have shown that osteocalcin has a short half-life and is rapidly cleared and metabolized, primarily by the liver and kidneys. nih.gov The degradation in these organs and in the plasma is carried out by metalloenzymes. nih.gov One specific enzyme identified as being responsible for cleaving osteocalcin in the circulation is plasmin . Research has demonstrated that plasmin cleaves osteocalcin between the arginine residues at positions 43 and 44. dntb.gov.ua This proteolytic event generates an N-midterminal fragment (residues 1-43) and, significantly, a C-terminal fragment of residues 44-49. dntb.gov.ua This finding provides a direct in vivo pathway for the generation of a fragment containing the 45-49 sequence.

The presence of these various fragments, including the C-terminal 45-49 region, has been utilized in the development of immunoassays. Monoclonal antibodies have been raised against synthetic peptides, such as the 45-49 fragment, to specifically measure different forms of osteocalcin in circulation and urine, aiming to create specific markers for bone resorption.

Characterization and Functional Attributes of Osteocalcin Fragment 45 49 Human

Isolation and Synthesis of Osteocalcin (B1147995) Fragment 45-49 Human for Research Applications

The small peptide fragment of human osteocalcin corresponding to amino acid residues 45-49 is a critical tool in bone metabolism research. Its production for scientific investigation is primarily achieved through two distinct methodologies: enzymatic digestion of the parent osteocalcin protein and direct chemical synthesis of the peptide.

Enzymatic cleavage of full-length human osteocalcin is a well-established method for generating various fragments, including the 45-49 peptide. Tryptic digestion, which specifically cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues, is a common approach. google.com The amino acid sequence of human osteocalcin contains arginine residues at positions 43 and 44, making the bond between residues 44 and 45 susceptible to tryptic hydrolysis. google.com This process can yield the 45-49 fragment, alongside other products like fragments 1-19, 20-43, 1-43, and 20-49. google.com

The generation of osteocalcin fragments, including 45-49, can be achieved through the tryptic digestion of both fully carboxylated and uncarboxylated human osteocalcin. oup.comoup.com Following enzymatic digestion, the resulting mixture of peptides is typically separated and purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). oup.comoup.com Carboxypeptidase Y digestion has also been employed in the preparation of osteocalcin fragments for research purposes. jci.org

It is noteworthy that osteocalcin fragments can also be generated in vivo through processes such as osteoclastic degradation of the bone matrix or the catabolic breakdown of the circulating protein. google.com

Table 1: Enzymatic Methods for Osteocalcin Fragment 45-49 Production

| Enzyme | Substrate | Resulting Fragments (including) | Reference |

| Trypsin | Human Osteocalcin | 1-19, 20-43, 45-49 , 1-43, 20-49 | google.com |

| Trypsin | Fully carboxylated or uncarboxylated human osteocalcin | 1-19, 21-43, 45-49 | oup.comoup.com |

| Carboxypeptidase Y | Bovine Osteocalcin | Various fragments including 45-49 | jci.org |

This table is based on available data and may not be exhaustive.

The direct chemical synthesis of the osteocalcin fragment 45-49 offers a reliable method to produce a highly pure and well-characterized peptide for research. The Merrifield solid-phase technique is a common method used for synthesizing this and other osteocalcin fragments. jci.org This bottom-up approach allows for precise control over the amino acid sequence, ensuring the production of the exact Phe-Tyr-Gly-Pro-Val sequence corresponding to the human 45-49 fragment. chemicalbook.com

Following synthesis, the purity of the synthetic peptide is rigorously assessed. A crucial technique for this is reverse-phase high-performance liquid chromatography (RP-HPLC). oup.comoup.com This method separates the target peptide from any impurities or byproducts of the synthesis process. For instance, synthetic human osteocalcin and its fragments are often repurified by preparative RP-HPLC using a C18 column with an acetonitrile (B52724) gradient. oup.comoup.com The purity of the final product can be quantified, with commercially available synthetic osteocalcin fragment 1-49, for example, achieving a purity of ≥94% as determined by HPLC. sigmaaldrich.com Amino acid analysis is another method used to confirm the purity and composition of the synthesized fragments. jci.org

Table 2: Purity Assessment of Synthetic Osteocalcin Peptides

| Technique | Purpose | Example Application | Reference |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and purification of the synthetic peptide from impurities. | Repurification of synthetic human osteocalcin and its fragments using a C18 column. | oup.comoup.com |

| Amino Acid Analysis | Confirmation of the amino acid composition and purity of the final peptide product. | Used to confirm the purity of synthesized bovine osteocalcin fragments. | jci.org |

Epitope Mapping and Antibody Recognition of Osteocalcin Fragment 45-49

The osteocalcin fragment 45-49 serves as a key epitope for the development and characterization of specific antibodies used in immunoassays. Understanding how antibodies recognize this region is crucial for the differential detection of various forms of osteocalcin.

Monoclonal antibodies with specificity for the C-terminal region of osteocalcin, which includes the 45-49 fragment, have been successfully developed. takarabio.com For example, the monoclonal antibody clone OCG2 was generated using the amino acid sequence 45-49 as the epitope. takarabio.com This antibody, raised against bovine osteocalcin, demonstrates cross-reactivity with human osteocalcin. takarabio.com The generation of such specific antibodies often involves using tryptic fragments of the intact osteocalcin molecule, including the 45-49 fragment, to screen for and select the desired monoclonal antibodies. nih.govresearchgate.net

The specificity of these antibodies is critical. For instance, treating serum samples with an antibody directed against amino acids 43-49 of human osteocalcin was used to evaluate the specificity of different osteocalcin immunoassays. nih.gov This approach helps to determine which assays detect only the intact molecule versus those that also recognize C-terminal fragments. nih.gov

The existence of various forms of osteocalcin in circulation, including the intact molecule and different fragments, complicates its measurement. google.com The specificity of the antibodies used in immunoassays is therefore paramount for distinguishing between these forms. nih.gov

Assays utilizing antibodies that recognize the C-terminal region, such as the 45-49 epitope, are susceptible to interference from circulating fragments. The degradation of intact osteocalcin in serum can lead to the generation of fragments, which may then be detected by assays with C-terminal specificity, leading to inaccuracies in the measurement of the intact protein. nih.gov This highlights the importance of using well-characterized antibodies and understanding their epitope specificity for the reliable measurement of different osteocalcin forms. The development of two-site immunoassays, which use a combination of monoclonal antibodies recognizing different epitopes (e.g., the NH2-terminal region and the mid-molecular region), has been a strategy to develop more stable and specific assays that are less affected by the labile C-terminal sequence. oup.com

Chemoattractant Properties and Cell Migration Induction by Osteocalcin Fragment 45-49

The osteocalcin fragment 45-49 exhibits significant biological activity as a chemoattractant, playing a role in the recruitment of specific cell types.

Research has demonstrated that the 45-49 fragment of bone Gla protein (osteocalcin) possesses chemotactic activity in vitro for a variety of cells found near endosteal bone surfaces. chemicalbook.commedchemexpress.com This includes human peripheral blood monocytes and rat osteosarcoma cells, which have osteoblast-like characteristics. medchemexpress.com The chemotactic activity of this fragment suggests its involvement in the complex processes of bone remodeling and the cellular dynamics at the bone-marrow interface. chemicalbook.commedchemexpress.com Furthermore, osteocalcin, in general, has been shown to act as a chemoattractant in the recruitment of osteoblasts and osteoclasts, contributing to the balance of new bone formation and bone resorption. aacrjournals.org

Effects on Osteoblast-Like Cells and Osteosarcoma Cells

The Osteocalcin fragment 45-49, derived from bovine bone Gla protein (BGP), has demonstrated chemotactic activity on rat osteosarcoma cells that possess osteoblast-like characteristics. medchemexpress.commedchemexpress.com This chemoattractant effect was observed at concentrations ranging from 1 to 10 μM. medchemexpress.commedchemexpress.com Similarly, the full-length human Osteocalcin (1-49) induces chemotaxis in rat osteosarcoma cells with osteoblast-like features. caymanchem.com This suggests a role for this specific fragment in recruiting bone-forming cells to sites of bone turnover.

Research has also explored the interaction of Osteocalcin fragments with osteosarcoma cells in the context of other signaling pathways. For instance, a plasmin-derived hexapeptide from the C-terminal end of Osteocalcin, corresponding to fragment 44-49, has been shown to counteract the growth-inhibitory effects of oxytocin (B344502) on osteosarcoma cells. aacrjournals.org This finding points to a complex interplay of factors regulating the proliferation of these bone cancer cells.

Interactive Data Table: Effect of Osteocalcin Fragment 45-49 on Osteosarcoma Cells

| Cell Type | Compound | Concentration | Effect |

| Rat Osteosarcoma Cells (osteoblast-like) | Bovine Bone Gla Protein (45-49) | 1-10 μM | Chemotaxis |

| Rat Osteosarcoma Cells (osteoblast-like) | Osteocalcin (1-49) (human) | Not Specified | Chemotaxis |

| Osteosarcoma Cells | Osteocalcin Fragment (44-49) | Not Specified | Counteracts oxytocin-mediated growth inhibition |

Modulation of Monocyte Chemotaxis

The Osteocalcin fragment 45-49 has been identified as a chemoattractant for human peripheral blood monocytes. medchemexpress.commedchemexpress.com Studies using bovine bone Gla protein (BGP) fragment 45-49 showed that it exerts chemotactic activity on these immune cells at concentrations between 1 nM and 1 μM. medchemexpress.commedchemexpress.com Similarly, full-length human Osteocalcin (1-49) has been shown to be chemotactic for human peripheral blood monocytes. caymanchem.com This suggests that this fragment may play a role in recruiting monocytes to the bone microenvironment, a critical step in bone resorption and remodeling.

The recruitment of monocyte precursors by bone matrix constituents is a crucial aspect of bone turnover. utupub.fi The chemotactic properties of the Osteocalcin fragment 45-49 highlight its potential involvement in this process, influencing the population of osteoclast precursors at sites of bone remodeling.

Interactive Data Table: Modulation of Monocyte Chemotaxis by Osteocalcin Fragment 45-49

| Cell Type | Compound | Concentration | Effect |

| Human Peripheral Blood Monocytes | Bovine Bone Gla Protein (45-49) | 1 nM - 1 μM | Chemotaxis |

| Human Peripheral Blood Monocytes | Osteocalcin (1-49) (human) | Not Specified | Chemotaxis |

Influence on Cancer Cell Migration (e.g., Breast Cancer Cells)

The Osteocalcin fragment 45-49 has been shown to influence the migration of cancer cells, particularly breast cancer cells. medchemexpress.commedchemexpress.com Bovine bone Gla protein (BGP) fragment 45-49 demonstrated chemotactic activity for cultured human breast cancer cells (MDA-MB-231) at concentrations of 0.1 and 1 μM. medchemexpress.commedchemexpress.com Furthermore, full-length human Osteocalcin (1-49) also induces chemotaxis in MDA-MB-231 breast cancer cells. caymanchem.com

Elevated serum levels of Osteocalcin have been observed in breast cancer patients, especially those with bone metastases, when compared to healthy individuals or patients in remission. nih.govfrontiersin.org This correlation, along with the in vitro findings, suggests that Osteocalcin and its fragments may contribute to the process of breast cancer metastasis to the bone by attracting cancer cells to the skeletal tissue. nih.gov

Interactive Data Table: Influence of Osteocalcin Fragment 45-49 on Breast Cancer Cell Migration

| Cell Type | Compound | Concentration | Effect |

| Human Breast Cancer Cells (MDA-MB-231) | Bovine Bone Gla Protein (45-49) | 0.1 and 1 μM | Chemotaxis |

| Human Breast Cancer Cells (MDA-MB-231) | Osteocalcin (1-49) (human) | Not Specified | Chemotaxis |

Molecular Mechanisms of Osteocalcin Action Relevant to Fragment Function

Receptor-Mediated Signaling Pathways for Osteocalcin (B1147995) (General, relevant to active fragments)

The endocrine functions of osteocalcin are primarily mediated through its interaction with a specific G protein-coupled receptor, which triggers multiple downstream signaling pathways. This activation is crucial for its roles in regulating energy metabolism, fertility, and cell proliferation. spandidos-publications.comoup.comoup.com

The primary receptor for osteocalcin, particularly its uncarboxylated form, is the G Protein-Coupled Receptor Family C Group 6 Member A (GPRC6A). oup.comoup.com This receptor is expressed in various tissues, including the pancreas, testis, muscle, and liver, which aligns with the diverse hormonal effects of osteocalcin. nih.govnih.gov The binding of osteocalcin to GPRC6A is a critical initiating event for its biological activities. spandidos-publications.comoup.com

Studies have demonstrated that not only the full-length osteocalcin but also its C-terminal fragments can directly activate GPRC6A. oup.com For instance, a C-terminal hexapeptide derived from osteocalcin was shown to activate GPRC6A-dependent signaling, highlighting that smaller fragments like the 45-49 sequence are key to the molecule's function. oup.com This interaction initiates a conformational change in the receptor, leading to the activation of associated intracellular G proteins and the subsequent triggering of downstream signaling cascades. youtube.com

Table 1: GPRC6A Interaction and Activation

| Ligand | Receptor | Key Finding | Source |

|---|---|---|---|

| Osteocalcin (Ocn) | GPRC6A | Directly activates GPRC6A-dependent ERK signaling in vitro. oup.com | oup.com |

| Ocn-derived C-terminal hexapeptide | GPRC6A | Directly activates GPRC6A-dependent ERK signaling. oup.com | oup.com |

| Undercarboxylated Osteocalcin (ucOC) | GPRC6A | Binds to GPRC6A receptors in Leydig cells to induce testosterone (B1683101) biosynthesis. nih.gov | nih.gov |

| Osteocalcin | GPRC6A | Regulates glucose and fat metabolism through GPRC6A activation. oup.com | oup.com |

Upon osteocalcin binding, GPRC6A activates phospholipase C (PLC), which is a key enzyme in the inositol (B14025) phospholipid signaling pathway. nih.govresearchgate.net PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. youtube.comnih.gov This increase in intracellular Ca2+ concentration acts as a crucial signal for various cellular processes. In the context of osteocalcin's action, this IP3-Ca2+ cascade is linked to the secretion of hormones like insulin (B600854) from pancreatic β-cells and adiponectin from adipocytes. nih.govresearchgate.net Signaling between bone cells (osteoblasts and osteoclasts) also involves intercellular calcium signals, underscoring the importance of this pathway in bone homeostasis. nih.gov

In addition to the IP3-Ca2+ pathway, the interaction between osteocalcin and GPRC6A also stimulates the adenylyl cyclase-cAMP-PKA pathway. nih.govresearchgate.net Following receptor activation, the associated G protein (specifically the Gs alpha subunit) activates adenylyl cyclase, a membrane-bound enzyme. youtube.comyoutube.com Adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP). youtube.com

cAMP acts as a second messenger, and its increased levels lead to the activation of Protein Kinase A (PKA). youtube.comnih.gov Activated PKA then phosphorylates various downstream target proteins, including transcription factors, which modulates their activity. nih.gov This pathway is instrumental in promoting functions related to cell proliferation and differentiation. nih.govresearchgate.net Interestingly, in osteoblasts, the adenylyl cyclase-cAMP system can also have inhibitory roles in osteocalcin synthesis stimulated by thyroid hormone, suggesting complex regulatory feedback loops. nih.gov

A major convergent point for the signaling pathways initiated by osteocalcin is the activation of the Extracellular Signal-Regulated Kinase (ERK), which is part of the Mitogen-Activated Protein Kinase (MAPK) cascade. rupress.orgnih.gov The activation of ERK (specifically ERK1/2) is a well-documented consequence of osteocalcin binding to GPRC6A in various cell types, including pancreatic β-cells, Leydig cells, and myoblasts. oup.comnih.govnih.govkarger.com

Both the IP3-Ca2+ and cAMP-PKA pathways can lead to the activation of the Ras/Raf/MEK/ERK cascade. nih.govresearchgate.net For example, studies in HEK-293 cells transfected with GPRC6A showed a dose-dependent stimulation of ERK phosphorylation by osteocalcin. oup.com In pancreatic β-cells, this ERK activation is linked to increased insulin synthesis, while in Leydig cells, it promotes testosterone production. nih.gov ERK activation is a pivotal event that links the cell surface receptor to nuclear transcription factors that control fundamental cellular processes like differentiation and mineralization in osteoblasts. rupress.orgwindows.net

Intracellular Signaling Downstream of Osteocalcin-Receptor Binding

The activation of kinases like PKA and ERK by osteocalcin-receptor binding leads to a cascade of phosphorylation events that ultimately reach the cell nucleus, altering gene expression and cellular behavior.

One of the critical downstream targets of the osteocalcin-GPRC6A signaling axis is the regulation of cell cycle machinery, particularly through the modulation of Cyclin D1. nih.gov Cyclin D1 is a key regulatory protein that, in partnership with cyclin-dependent kinases (CDK4 and CDK6), governs the progression of the cell through the G1 phase of the cell cycle. youtube.com

Research has shown that osteocalcin promotes the proliferation of pancreatic β-cells in a Cyclin D1-dependent manner. nih.gov The signaling through Gprc6a is essential for this effect, which influences β-cell mass during development and in adulthood. nih.gov The activation of the PKA and MAPK/ERK pathways by upstream signals is known to converge on transcription factors that regulate the gene encoding Cyclin D1 (CCND1). nih.govyoutube.com For example, Parathyroid hormone-related protein (PTHrP), which also activates PKA and MAPK, upregulates Cyclin D1 in osteoblastic cells. nih.gov Therefore, by activating these kinase cascades, osteocalcin can enhance the expression of Cyclin D1, thereby promoting cell proliferation in its target tissues. karger.comnih.govnih.gov

Table 2: Key Downstream Signaling Events of Osteocalcin Action

| Pathway/Molecule | Effect | Mediating Cell Type/System | Source |

|---|---|---|---|

| IP3-Ca2+ Pathway | Stimulates secretion of insulin and adiponectin. nih.govresearchgate.net | Pancreatic β-cells, Adipocytes | nih.govresearchgate.net |

| Adenylyl Cyclase-cAMP-PKA Pathway | Promotes cell proliferation and differentiation. nih.govresearchgate.net | General | nih.govresearchgate.net |

| ERK1/2 Activation | Stimulates insulin synthesis and testosterone production. nih.gov | Pancreatic β-cells, Leydig cells | nih.gov |

| Cyclin D1 Expression | Regulates β-cell replication and proliferation. nih.gov | Pancreatic β-cells | nih.gov |

Regulation of Insulin Synthesis and Secretion at the Cellular Level

Osteocalcin, particularly its undercarboxylated form, directly influences pancreatic β-cells to modulate insulin production and release. researchgate.netnih.gov This hormonal activity is a cornerstone of the bone-pancreas endocrine axis. Studies have shown that osteocalcin can stimulate the proliferation of pancreatic β-cells and enhance the expression of insulin genes. cdnsciencepub.come-enm.orgpnas.org The proposed mechanism involves the binding of ucOC to the G protein-coupled receptor family C group 6 member A (GPRC6A) on β-cells. researchgate.nete-enm.org This interaction triggers intracellular signaling cascades that lead to increased insulin synthesis and secretion. e-enm.orgnih.gov

Experimental models provide compelling evidence for this regulatory role. Mice lacking osteocalcin (Ocn-/-) exhibit impaired glucose tolerance, reduced β-cell mass, and decreased insulin secretion. nih.govnih.gov Conversely, mice with a gain of osteocalcin function show enhanced insulin production and are protected from diet-induced obesity and diabetes. nih.gov In vitro studies, such as co-culturing osteocalcin-producing cells with pancreatic islets, have demonstrated a direct stimulation of insulin secretion. nih.gov Furthermore, research indicates that picomolar concentrations of osteocalcin are sufficient to regulate insulin gene expression and β-cell proliferation markers. pnas.org

Influence on Adiponectin Expression and Secretion

Animal studies have shown that osteocalcin administration leads to a significant increase in adiponectin mRNA expression in white adipose tissue. nih.gov Mice with genetic modifications leading to higher levels of active osteocalcin exhibit increased adiponectin levels, while osteocalcin-deficient mice have lower adiponectin expression. nih.govnih.gov Cell-based assays have confirmed that osteocalcin directly targets adipocytes to enhance adiponectin expression, although this effect typically requires nanomolar concentrations, which is higher than what is needed to stimulate insulin secretion. pnas.org This suggests a differential sensitivity of target tissues to osteocalcin.

Effects on Mitochondrial Biogenesis and Energy Metabolism-Related Gene Expression

Osteocalcin plays a role in enhancing energy expenditure, partly by stimulating mitochondrial biogenesis and function in skeletal muscle. researchgate.netnih.govnih.gov This contributes to improved metabolic health and insulin sensitivity.

In animal models with increased osteocalcin bioactivity, there is a notable increase in mitochondrial area and the expression of proteins associated with mitochondrial biogenesis in muscle tissue. nih.gov These proteins include peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and nuclear respiratory factor 1 (NRF1). nih.gov Furthermore, the expression of genes involved in energy consumption, such as uncoupling protein 1 (UCP1) in brown adipocytes and genes related to fatty acid oxidation like peroxisome proliferator-activated receptor alpha (Pparα) and medium-chain acyl-CoA dehydrogenase (Mcad), are also upregulated by osteocalcin. pnas.orgnih.govscilit.com These findings indicate that osteocalcin promotes a more energy-expenditure phenotype at the cellular level.

Cross-Talk with Other Endocrine Axes

The endocrine functions of osteocalcin are integrated into a larger network of hormonal regulation, involving cross-talk with other key endocrine axes, including leptin, glucocorticoids, and the sympathetic nervous system.

Leptin and the Sympathetic Nervous System: Leptin, an adipocyte-derived hormone, acts as a potent inhibitor of osteocalcin function. nih.govaem-sbem.com This inhibition is mediated through the sympathetic nervous system. nih.govnasa.gov Leptin signaling in the hypothalamus increases sympathetic tone, which in turn acts on osteoblasts to suppress bone formation and, consequently, osteocalcin production. nasa.govtmd.ac.jp This creates a feedback loop where adipose tissue, via leptin and the nervous system, can regulate bone's endocrine output. aem-sbem.com

Glucocorticoids: Glucocorticoids, hormones involved in the stress response, have well-established effects on bone metabolism. tandfonline.com They can inhibit osteocalcin expression. nih.gov Interestingly, osteocalcin itself has been identified as a stress hormone. During an acute stress response, osteocalcin is released and acts to inhibit the parasympathetic nervous system, allowing the sympathetic "fight-or-flight" response to dominate. nih.gov This suggests a complex interplay where glucocorticoids may modulate the osteocalcin-mediated stress response.

Mechanisms of Undercarboxylated Osteocalcin (ucOC) Bioactivity

The hormonal activity of osteocalcin is dependent on its carboxylation status. elisakits.co.ukkijob.or.kr Osteocalcin contains three glutamic acid residues that can be carboxylated in a vitamin K-dependent manner. nih.gov The fully carboxylated form has a high affinity for the bone matrix mineral, hydroxyapatite (B223615), and is considered the inactive form in terms of endocrine function. nih.govnih.gov

The undercarboxylated form of osteocalcin (ucOC), which has one or more non-carboxylated glutamic acid residues, has a lower affinity for the bone matrix and is released into the circulation where it can act as a hormone. kijob.or.krnih.gov The acidification of the bone microenvironment during bone resorption is thought to facilitate the decarboxylation of osteocalcin, leading to its activation. nih.gov

The primary receptor for ucOC in target tissues such as pancreatic β-cells, muscle, and adipocytes is believed to be the G protein-coupled receptor GPRC6A. elisakits.co.uknih.gov The binding of ucOC to this receptor initiates the downstream signaling pathways that mediate its diverse metabolic effects, including the regulation of insulin, adiponectin, and energy metabolism. researchgate.nete-enm.orgnih.gov

Biological Roles and Physiological Impact of Osteocalcin and Its Bioactive Fragments

Regulation of Glucose Homeostasis and Energy Metabolism

Osteocalcin (B1147995), a protein produced by bone-forming osteoblasts, has emerged as a key hormonal regulator linking bone metabolism with whole-body energy homeostasis. biosyn.comwordpress.com Its uncarboxylated or undercarboxylated form (ucOC) is considered the most hormonally active, influencing multiple tissues to maintain glucose balance. biosyn.comnih.gov This endocrine function connects the skeleton with the pancreas, adipose tissue, and skeletal muscle in a complex metabolic feedback system. biosyn.comthermofisher.com

Cellular Mechanisms of Insulin (B600854) Sensitivity Enhancement

Osteocalcin enhances insulin sensitivity through various direct and indirect mechanisms. Studies show that lower circulating levels of osteocalcin are associated with insulin resistance and an increased risk of type 2 diabetes. eur.nlnih.gov The hormone is believed to improve the body's response to insulin in peripheral tissues like skeletal muscle and adipose tissue. nih.govwikipedia.org One of the indirect pathways involves osteocalcin's ability to stimulate adiponectin, an insulin-sensitizing hormone released from fat cells. biosyn.comthermofisher.comnih.gov This osteocalcin-adiponectin axis highlights the critical interplay between bone and fat in regulating systemic energy use. nih.gov By improving the efficiency of insulin signaling, osteocalcin helps prevent the metabolic disturbances associated with a high-fat diet. wikipedia.org

Impact on Pancreatic Beta-Cell Function and Proliferation

Osteocalcin directly influences the pancreatic β-cells, which are responsible for producing and secreting insulin. biosyn.comresearchgate.net In mouse models, osteocalcin has been shown to promote the proliferation of β-cells, thereby increasing the total β-cell mass. googleapis.comgoogle.com It also stimulates the expression of insulin genes and enhances insulin secretion in response to glucose. chemicalbook.comresearchgate.netgoogle.com This regulation occurs through the Gprc6a receptor on β-cells. Studies have demonstrated that osteocalcin can protect β-cells from the damaging effects of high glucose-induced oxidative stress, preserving their function and survival. chemicalbook.comnih.gov This protective effect involves the reduction of TXNIP expression, a protein implicated in β-cell apoptosis under hyperglycemic conditions. chemicalbook.com

| Research Finding | Model System | Outcome | Reference(s) |

| Osteocalcin stimulates β-cell proliferation. | Mice | Increased β-cell mass and number. | googleapis.comgoogle.com |

| Osteocalcin increases insulin gene expression. | Cultured mouse islets | Upregulation of Insulin 1 and Insulin 2 genes. | googleapis.comgoogle.com |

| Decarboxylated osteocalcin enhances human β-cell proliferation. | Cultured human islets | Augmented insulin content and β-cell proliferation. | googleapis.com |

| Osteocalcin protects β-cells from glucose-induced oxidative stress. | Isolated rat islets & INS-1E cells | Reduced H2O2 levels and preserved cell viability. | chemicalbook.comnih.gov |

| Gprc6a receptor mediates osteocalcin's effect on β-cells. | Gprc6a-deficient mouse islets | Loss of osteocalcin-induced insulin expression. |

Influence on Adipocyte Biology and Adiponectin Production

Osteocalcin exerts significant influence over adipose tissue (fat cells), primarily by stimulating the production and secretion of adiponectin. biosyn.comthermofisher.com Adiponectin is a crucial hormone that improves insulin sensitivity and has anti-inflammatory properties. By boosting adiponectin levels, osteocalcin indirectly contributes to better glucose tolerance and reduced fat mass. biosyn.comwordpress.com Studies using primary adipocytes show that nanomolar concentrations of osteocalcin are effective in increasing the expression of adiponectin. google.com This interaction is part of a positive feedback loop, where adiponectin can, in turn, stimulate osteocalcin expression in osteoblasts. biosyn.com Low doses of uncarboxylated osteocalcin have been found to induce the expression of key genes in adipocytes, including adiponectin and peroxisome proliferator-activated receptor γ (PPAR-γ), via the cAMP-PKA-ERK signaling pathway.

Role in Skeletal Muscle Function and Glucose Uptake

Skeletal muscle is a primary site for glucose disposal, and osteocalcin plays a role in enhancing its function and glucose uptake. eur.nl During exercise, circulating osteocalcin levels rise, facilitating the uptake and utilization of glucose and fatty acids by muscle fibers to produce ATP. This process is dependent on osteocalcin signaling. Mechanistically, osteocalcin promotes the translocation of the GLUT4 glucose transporter to the muscle cell membrane, a critical step for glucose entry into the cell, similar to the action of insulin. Research in mice shows that osteocalcin administration improves muscle mass and enhances insulin-stimulated glucose uptake, particularly in the context of glucocorticoid-induced insulin resistance.

Contributions to Bone Remodeling and Turnover

While renowned for its metabolic functions, osteocalcin is fundamentally a bone-derived protein integral to skeletal health. It is the most abundant non-collagenous protein in the bone matrix, produced exclusively by osteoblasts during the later stages of their differentiation. nih.goveur.nl Its levels in the blood are widely used as a clinical biomarker for the rate of bone formation. biosyn.com

Integration with Osteoblast Activity and Bone Formation Markers

Osteocalcin is synthesized by osteoblasts and its production is a hallmark of mature osteoblast function. wordpress.com A portion of the newly synthesized osteocalcin is incorporated into the bone matrix, while the rest is released into circulation. googleapis.com The protein's three gamma-carboxyglutamic acid (Gla) residues allow it to bind to the calcium hydroxyapatite (B223615) crystals of the matrix. wordpress.com While it was once thought to be an inhibitor of mineralization, recent evidence from knockout mouse models suggests its primary role in bone is to ensure the proper alignment of apatite crystals with collagen fibers, which is critical for the mechanical strength of bone. During bone resorption, the acidic environment created by osteoclasts causes the decarboxylation of matrix-bound osteocalcin, releasing its active hormonal form into the bloodstream to regulate metabolism.

| Research Finding | Model System | Key Outcome | Reference(s) |

| Osteocalcin is a specific marker of osteoblast activity. | Human clinical studies | Serum levels correlate with bone formation rate. | biosyn.com |

| Insulin signaling in osteoblasts stimulates osteocalcin activation. | Mouse models | Promotes decarboxylation of osteocalcin in resorption lacunae. | wikipedia.org |

| Osteocalcin is essential for apatite crystal alignment. | OCN knockout mice | Disorganized crystal orientation, normal bone mass. | |

| Osteocalcin acts as a chemoattractant for osteoclasts. | In vitro studies | Facilitates bone remodeling by attracting resorption cells. | googleapis.com |

Release During Osteoclastic Bone Resorption and Markers of Resorption

While osteocalcin is synthesized by osteoblasts during bone formation, a significant portion is incorporated into the bone matrix. nih.govmsjonline.org This matrix-bound osteocalcin is subsequently released during bone resorption, the process by which osteoclasts break down bone tissue. nih.govnih.gov The acidic environment within the resorption lacuna, created by osteoclasts, is crucial for this process. It not only dissolves the mineral component of the bone but also facilitates the decarboxylation of matrix-bound carboxylated osteocalcin, converting it into its hormonally active, undercarboxylated form. nih.govnih.gov

In vitro studies have demonstrated that both rat and human osteoclasts release osteocalcin from the bone matrix into the culture medium. nih.govresearchgate.net The amount of released osteocalcin correlates directly with bone resorption activity; it increases with stimulators of resorption like parathyroid hormone and decreases with inhibitors. nih.govresearchgate.net This release includes both intact osteocalcin molecules and various fragments. nih.gov Consequently, the presence of osteocalcin and its fragments in circulation is not solely indicative of bone formation but also reflects the rate of bone breakdown. nih.govresearchgate.net This has led to the understanding that certain osteocalcin fragments can serve as markers for bone resorption. nih.govyoutube.com

Dual Role as a Marker of Bone Formation and Resorption (Bone Turnover)

Traditionally, circulating osteocalcin was considered a specific marker of osteoblast activity and bone formation. nih.govnih.gov This is because it is produced exclusively by osteoblasts and odontoblasts. youtube.comspandidos-publications.com Its levels in the blood have been shown to correlate with bone formation rates as determined by histomorphometry. nih.gov

Role in Mesenchymal Stem Cell Differentiation

Uncarboxylated osteocalcin plays a significant role in directing the lineage commitment of mesenchymal stem cells (MSCs), the progenitor cells that can differentiate into various cell types, including osteoblasts (bone-forming cells) and adipocytes (fat-storing cells).

Promotion of Osteogenic Differentiation

Research has shown that uncarboxylated osteocalcin promotes the differentiation of MSCs into osteoblasts. nih.govnih.gov This process, known as osteogenesis, is fundamental for bone formation and repair. youtube.comnih.gov Studies using rat bone marrow-derived MSCs have demonstrated that secreted osteocalcin can be an early marker for osteogenic differentiation, preceding biomineralization. nih.gov The commitment of MSCs to the osteoblastic lineage is marked by the expression of specific transcription factors, such as Runx2, which are influenced by osteocalcin signaling. nih.govnih.gov

Inhibition of Adipogenic Differentiation

Concurrently with promoting bone formation, uncarboxylated osteocalcin actively inhibits the differentiation of MSCs into adipocytes. nih.govnih.gov This reciprocal regulation is crucial for maintaining bone homeostasis, as an increase in marrow adiposity is often associated with age-related bone loss and osteoporosis. youtube.com By suppressing adipogenesis, osteocalcin helps to ensure that MSCs are preferentially directed towards the osteogenic lineage, thereby supporting bone mass. nih.govspandidos-publications.com

Signaling Pathways Involved in Stem Cell Modulation (e.g., PKA-AMPK-SIRT1 axis)

The mechanism by which uncarboxylated osteocalcin governs MSC fate involves specific intracellular signaling pathways. A key pathway identified is the Protein Kinase A (PKA) / AMP-activated Protein Kinase (AMPK) / Sirtuin 1 (SIRT1) axis. nih.govnih.govspandidos-publications.com

Upon treatment with uncarboxylated osteocalcin, levels of phosphorylated PKA and AMPK increase, leading to the upregulation of SIRT1. nih.gov SIRT1, a deacetylase, then acts on downstream transcription factors. It promotes osteogenic differentiation by deacetylating and activating Runx2, a master regulator of bone formation. nih.govspandidos-publications.com Simultaneously, SIRT1 inhibits adipogenic differentiation by regulating the acetylation of peroxisome proliferator-activated receptor γ (PPARγ), a key driver of fat cell formation. nih.govspandidos-publications.com The activation of this PKA-AMPK-SIRT1 cascade demonstrates a sophisticated molecular mechanism through which osteocalcin orchestrates the balance between bone formation and fat accumulation within the bone marrow microenvironment. nih.govnih.govresearchgate.net

Emerging Research on Other Systemic Influences

Beyond its established roles in bone metabolism, osteocalcin is now recognized as a pleiotropic hormone with far-reaching effects on various physiological systems.

Male Fertility

A significant body of research has established that osteocalcin is a crucial regulator of male fertility. columbia.edunih.govnih.gov It acts directly on the Leydig cells of the testis to stimulate the synthesis of testosterone (B1683101), the primary male sex hormone. nih.govjci.orgmdpi.com This function is independent of the classical hypothalamic-pituitary-gonadal axis, representing a novel endocrine pathway connecting the skeleton to the reproductive system. nih.govjci.org Studies in mice have shown that a lack of osteocalcin results in reduced testosterone levels, smaller testes, lower sperm counts, and consequently, impaired fertility. nih.govresearchgate.net The uncarboxylated form of osteocalcin appears to be the active molecule in this process, signaling through the G protein-coupled receptor GPRC6A on Leydig cells. nih.gov

Brain Development and Cognition

One of the most unexpected discoveries is the profound influence of osteocalcin on the brain. columbia.edunih.gov Research has shown that osteocalcin can cross the blood-brain barrier and, during embryonic development, can even cross the placenta from the mother to the fetus. columbia.edunih.govcolumbia.edu Maternal osteocalcin is necessary for proper brain development in the offspring, particularly for the formation of the hippocampus, a brain region critical for learning and memory. nih.govcolumbia.eduresearchgate.net

In adults, osteocalcin continues to influence brain function and behavior. It binds to neurons in several brain regions, including the hippocampus, where it promotes the synthesis of key neurotransmitters like serotonin (B10506) and dopamine, while inhibiting the synthesis of the inhibitory neurotransmitter GABA. columbia.edu This modulation of neurotransmitter levels helps to prevent anxiety and depression-like behaviors and enhances cognitive functions, especially spatial learning and memory. columbia.edunih.govcolumbia.edu A decline in circulating osteocalcin levels with age has been linked to age-related cognitive decline, and studies in mice have shown that administering osteocalcin can reverse these deficits. nih.govtandfonline.comtandfonline.comfrontiersin.org

Interactive Data Tables

Table 1: Summary of Osteocalcin's Role in Bone Metabolism

| Process | Role of Osteocalcin/Fragments | Key Findings | Citations |

|---|---|---|---|

| Bone Resorption | Released from bone matrix by osteoclasts. | Release correlates with resorption rate; includes intact and fragmented forms. | nih.gov, researchgate.net, nih.gov |

Table 2: Osteocalcin's Influence on Mesenchymal Stem Cell (MSC) Differentiation

| Process | Effect of Uncarboxylated Osteocalcin | Signaling Pathway | Citations |

|---|---|---|---|

| Osteogenic Differentiation | Promotion | PKA-AMPK-SIRT1 | nih.gov, nih.gov, nih.gov |

| Adipogenic Differentiation | Inhibition | PKA-AMPK-SIRT1 | nih.gov, nih.gov, spandidos-publications.com |

Table 3: Systemic Endocrine Functions of Osteocalcin

| System | Function | Mechanism | Citations |

|---|---|---|---|

| Male Reproduction | Enhances fertility | Stimulates testosterone synthesis in Leydig cells. | nih.gov, jci.org, mdpi.com, researchgate.net |

| Central Nervous System | Supports brain development and cognition | Crosses blood-brain barrier, modulates neurotransmitters, promotes neurogenesis. | columbia.edu, nih.gov, columbia.edu, tandfonline.com |

Analytical Methodologies for Osteocalcin Fragment 45 49 Research

Immunoassays for Total and Specific Osteocalcin (B1147995) Forms and Fragments

Immunoassays are widely used for the detection of osteocalcin and its fragments due to their high sensitivity and specificity. These assays utilize antibodies that recognize specific epitopes on the osteocalcin molecule or its fragments.

Enzyme-Linked Immunosorbent Assays (ELISAs) Utilizing Fragment-Specific Antibodies

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of immunoassay used for the quantitative determination of osteocalcin. sceti.co.jpepitopediagnostics.com Specifically, "sandwich" ELISAs have been developed that utilize two different antibodies targeting distinct epitopes of the human osteocalcin molecule. sceti.co.jpsigmaaldrich.comnih.gov For instance, one monoclonal antibody might capture the mid-region of osteocalcin (e.g., amino acids 20-43), while a second, enzyme-conjugated monoclonal antibody detects the N-terminal region (e.g., amino acids 7-19). nih.govoup.com This design allows for the measurement of both intact osteocalcin (1-49) and the more stable N-terminal mid-fragment (1-43). sceti.co.jpepitopediagnostics.comalpco.com

Some ELISAs are designed to be independent of the labile C-terminal sequence, which includes the 45-49 fragment, thereby providing a more stable measurement. nih.govoup.com The development of monoclonal antibodies raised against specific tryptic fragments of human osteocalcin, such as the 45-49 fragment, has been instrumental in creating these targeted assays. nih.govjci.org

Table 1: Characteristics of a Two-Site ELISA for Human Osteocalcin

| Feature | Description |

|---|---|

| Capture Antibody | Monoclonal antibody recognizing the mid-region of human osteocalcin (amino acids 20-43). nih.gov |

| Detection Antibody | Peroxidase-conjugated monoclonal antibody specific for the N-terminus (amino acids 7-19). nih.gov |

| Calibrator | Human osteocalcin purified from bone. nih.gov |

| Assay Variation | Inter- and intra-assay variations are typically less than 7%. nih.gov |

| Stability | Measures a more stable region of osteocalcin, showing only a 10% decrease after 7 days at 4°C, compared to a 63% reduction for intact osteocalcin. nih.gov |

Immunoradiometric Assays (IRMAs) for Intact and Fragmented Osteocalcin

Immunoradiometric assays (IRMAs) represent another sensitive method for quantifying osteocalcin. These assays also employ a two-site or "sandwich" format, often utilizing two monoclonal antibodies that bind to different regions of the osteocalcin molecule. nih.gov For example, an IRMA has been developed using a solid-phase antibody targeting the 25-37 region and a radiolabeled tracer antibody specific for the 5-13 sequence. nih.gov This particular assay can detect both intact osteocalcin and a large N-terminal mid-region fragment. nih.gov IRMAs are known for their high sensitivity, with detection limits as low as 0.4 ng/ml, and good precision, with intra- and inter-assay coefficients of variation typically below 4% and 6%, respectively. nih.gov

Challenges with Assay Specificity and Cross-Reactivity for Different Fragment Forms

A significant challenge in the immunoassay of osteocalcin is the issue of specificity and cross-reactivity. nih.gov The presence of various osteocalcin fragments in circulation can lead to discrepancies between different assays. uliege.benih.govscispace.com An antibody's affinity for different fragments can vary, leading to either overestimation or underestimation of specific forms. oup.com

For example, some assays may detect the intact molecule and the large N-terminal mid-fragment, while others might be more specific to the intact form. nih.govnih.gov The lack of standardization in calibration and the differing specificities of antibodies to various circulating forms of osteocalcin contribute to these inconsistencies. oup.com This makes it difficult to compare results across different studies and platforms. nih.gov Furthermore, the degradation of intact osteocalcin into fragments in vitro during sample storage can also affect assay results, highlighting the need for standardized sample handling procedures. sceti.co.jpepitopediagnostics.comnih.gov The development of highly specific monoclonal antibodies and well-characterized assays is crucial to overcome these challenges. google.com

Chromatographic Techniques for Fragment Separation and Identification

Chromatographic techniques are powerful tools for the separation, purification, and detailed characterization of osteocalcin fragments, providing a level of detail that immunoassays alone cannot achieve.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purification and Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a key technique for the separation and purification of osteocalcin and its fragments. nih.govnih.gov This method separates molecules based on their hydrophobicity. In the context of osteocalcin research, RP-HPLC has been used to:

Purify tryptic fragments of osteocalcin, including the 45-49 fragment, for the purpose of raising specific monoclonal antibodies. nih.gov

Separate and identify multiple immunoreactive osteocalcin fragments present in urine and serum. nih.gov

Characterize the heterogeneity of osteocalcin released from bone matrix during resorption, revealing the presence of both intact molecules and various fragments. nih.gov

Purify uncarboxylated osteocalcin and its fragments for further analysis. oup.com

Mass Spectrometry (MS) for Characterization of Osteocalcin Fragments and Post-Translational Modifications

Mass spectrometry (MS) is an indispensable tool for the definitive characterization of osteocalcin fragments and their post-translational modifications, such as γ-carboxylation. nih.govuliege.benih.gov MS provides precise mass information, allowing for the identification of specific fragments and the localization of modifications.

Key applications of MS in osteocalcin research include:

Defining Circulating Proteoforms: Mass spectrometric immunoassay (MSIA) has been used to provide qualitative and semi-quantitative information on the various molecular variants of osteocalcin in plasma and serum, revealing that human osteocalcin circulates in numerous truncated forms. nih.govnih.gov

Identifying Specific Fragments: MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) has been employed to identify specific osteocalcin fragments, including those corresponding to residues 45-49, in ancient bone samples. ucsc.edu

Characterizing Post-Translational Modifications: MS is crucial for determining the γ-carboxylation status of osteocalcin and its fragments. nih.govnih.gov However, the neutral loss of CO2 during fragmentation can make the identification of these modified peptides challenging. nih.gov

Overcoming Detection Challenges: High-throughput MS/MS proteomic approaches have difficulty detecting osteocalcin from bone protein extracts due to its acidity and the presence of γ-carboxylation. nih.govthermofisher.com Researchers are developing alternative fragmentation methods and purification strategies to overcome these challenges. nih.govthermofisher.comsi.edu

Table 2: Common Osteocalcin Fragments Identified by Mass Spectrometry

| Fragment (Amino Acid Residues) | Analytical Context | Reference |

|---|---|---|

| 1-19 | Tryptic fragment used for antibody production and sequencing. | nih.govjci.orgucsc.edu |

| 20-43 | Tryptic fragment used for antibody production. | nih.govjci.org |

| 45-49 | Tryptic fragment used for antibody production and identified in ancient bone. | nih.govjci.orgucsc.edu |

| 1-43 | Major circulating fragment. | sceti.co.jpepitopediagnostics.com |

| 7-36 | Fragment identified from bone matrix with osteoclast maturation-inducing activity. | nih.gov |

Methodological Considerations for Sample Collection and Storage in Fragment Analysis

The integrity of osteocalcin and its fragments in biological samples is highly susceptible to pre-analytical variables. Intact osteocalcin (1-49) is particularly unstable due to a labile six-amino acid C-terminal sequence which is easily cleaved at room temperature, leading to the generation of fragments like the more stable N-terminal mid-regional fragment (1-43). ivset.uaibl-international.com This inherent instability underscores the need for stringent and standardized procedures for sample collection, processing, and storage to minimize in vitro degradation and ensure the accurate measurement of specific fragments.

Key considerations for sample handling include:

Sample Type: Osteocalcin can be measured in serum and plasma. However, the choice of anticoagulant can influence stability. Studies have shown that while osteocalcin degrades significantly in serum and EDTA-treated plasma at 4°C, heparin-treated plasma demonstrates minimal changes in immunoreactivity, especially when stored at -20°C or -70°C. nih.gov For some markers like C-terminal telopeptide crosslinks (CTX), EDTA plasma is preferred as it prolongs stability compared to serum or lithium heparin (LiHep) plasma. nih.gov

Temperature and Time: The stability of osteocalcin is highly temperature-dependent. Degradation is rapid at room temperature (22°C) and even at 4°C. nih.govnih.gov It is recommended that samples intended for osteocalcin analysis be analyzed within a few hours of collection or immediately frozen. nih.gov For short-term storage (up to 24 hours), samples may be kept at 2°C to 8°C. thermofisher.com For longer-term storage, freezing at -20°C is acceptable for up to a month, but storage at -70°C or lower is recommended to ensure long-term stability. nih.govthermofisher.comoup.com The use of commercial antiproteolytic compounds (e.g., OSCAstabil) has been shown to significantly increase osteocalcin stability at 22°C, 4°C, and -30°C. nih.gov

Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as they can lead to the degradation of osteocalcin and affect immunoreactivity. oup.comthermofisher.cn If long-term storage is required, it is advisable to aliquot samples immediately after processing and before initial freezing. thermofisher.cn

Sample Quality: The use of pyrogen/endotoxin-free collection tubes is recommended. thermofisher.cn Badly hemolyzed or lipemic sera should be avoided whenever possible, as hemolysis can lead to lower measured osteocalcin values. oup.comthermofisher.cn If samples contain significant particulate matter, centrifugation or filtration prior to analysis is advised. thermofisher.cn

| Condition | Sample Type | Observation | Recommendation |

|---|---|---|---|

| Room Temperature (22°C) | Serum | Significant degradation within hours. nih.gov Stability can be increased from <3 hours to 6 hours with a stabilizing agent. nih.gov | Process or freeze immediately. Avoid storage at room temperature. |

| Refrigeration (4°C) | Serum, EDTA Plasma | Significant degradation; concentrations can decrease by 40-72% within 7 days depending on the assay. nih.gov Stability can be increased from <3 hours to 3 days with a stabilizing agent. nih.gov | Suitable for short-term storage (e.g., <24 hours) only. thermofisher.com Analyze promptly. |

| Refrigeration (4°C) | Heparin Plasma | More stable than serum or EDTA plasma. nih.gov | Preferred for short-term storage if immediate freezing is not possible. |

| Freezing (-20°C / -30°C) | Serum, Plasma | Acceptable for storage up to one month. oup.com Stability at -30°C can be extended from 1 day to >3 days with a stabilizing agent. nih.gov | Standard for medium-term storage. Avoid repeated freeze-thaw cycles. thermofisher.cn |

| Deep Freezing (-70°C or lower) | Serum, Heparin Plasma | Considered the optimal condition for long-term stability with minimal loss of immunoreactivity. nih.govoup.com | Recommended for all long-term sample archiving. |

| Freeze-Thaw Cycles | Serum, Plasma | Contributes to osteocalcin degradation. oup.comthermofisher.cn | Aliquot samples prior to initial freezing to avoid multiple cycles. |

Standardization and Validation of Research Assays for Osteocalcin Fragment 45-49 Quantification

The accurate quantification of Osteocalcin Fragment 45-49 is complicated by the presence of multiple osteocalcin forms in circulation, including the intact molecule (1-49), the major N-terminal fragment (1-43), and various other smaller fragments. nih.gov Different immunoassays exhibit varying specificities for these forms, which can lead to significant discrepancies in reported concentrations. scispace.com Therefore, rigorous assay standardization and validation are essential for obtaining reliable and comparable research data.

Assay Methodologies:

Immunoassays: Various immunoassay formats, including Radioimmunoassay (RIA), Immunoradiometric Assay (IRMA), and Enzyme-Linked Immunosorbent Assay (ELISA), have been developed to measure osteocalcin. uliege.be Two-site "sandwich" assays are common and typically utilize two different monoclonal antibodies that bind to distinct epitopes on the osteocalcin molecule. oup.comsceti.co.jp For example, an assay might use one antibody specific for the N-terminal region (e.g., residues 1-19) and a second antibody targeting a C-terminal region (e.g., residues 37-49). oup.comoup.com The specificity of these antibodies determines whether the assay measures only intact osteocalcin, specific fragments, or a combination. Assays designed to measure total osteocalcin often target both the intact (1-49) and the stable (1-43) fragment. ibl-international.comalpco.com

Mass Spectrometry (MS): Mass spectrometry-based techniques are increasingly used to overcome the limitations of immunoassays. uliege.be MS offers higher specificity, allowing for the direct detection and quantification of different osteocalcin forms, including specific fragments and post-translationally modified versions (e.g., carboxylated vs. undercarboxylated). uliege.benih.gov However, MS analysis can be challenged by the acidic nature of osteocalcin and the presence of highly abundant proteins like collagen in bone-derived samples. nih.gov

Standardization and Validation: The validation of an assay for Osteocalcin Fragment 45-49 quantification involves several key parameters:

Antibody Specificity: The characterization of antibody specificity is crucial. This involves testing the cross-reactivity of the antibodies with purified intact osteocalcin and a panel of synthetic osteocalcin fragments, including the 45-49 fragment. nih.govoup.com An assay's specificity is defined by which molecular forms it detects.

Standardization: Assays must be calibrated against a well-characterized standard. Authentic human osteocalcin is often used as a standard. oup.comoup.com However, differences in the preparation and calibration of standards between commercial kits contribute to inter-assay variability. scispace.com For research involving fragments, synthetic peptides like the 45-49 fragment, often produced by tryptic digestion of human osteocalcin, are used to characterize assay performance. oup.comoup.comresearchgate.net

Performance Characteristics: Validation experiments must assess the assay's performance. This includes determining the analytical sensitivity (Limit of Detection, LoD), linearity of dilution, and spike-and-recovery to check for matrix effects. scispace.comnih.gov Precision is evaluated by calculating the intra- and inter-assay coefficients of variation (CVs). nih.govumich.edu A comparative study of six commercial osteocalcin kits found that while all had acceptable variance and sensitivity, only three showed analytical recoveries near 100% for added purified human osteocalcin, highlighting significant differences in standardization. nih.gov

| Parameter | Description | Importance for Fragment 45-49 Analysis |

|---|---|---|

| Specificity | The ability of the assay's antibodies to bind exclusively to the target analyte (e.g., Fragment 45-49) without cross-reacting with other osteocalcin forms or unrelated molecules. | Crucial for distinguishing Fragment 45-49 from intact osteocalcin and other circulating fragments (e.g., 1-43), which is essential for understanding its specific biological role. nih.govscispace.com |

| Sensitivity (Limit of Detection) | The lowest concentration of the analyte that can be reliably distinguished from zero. | Ensures that the typically low physiological concentrations of specific fragments can be accurately measured. Validation studies have reported LoDs for total osteocalcin assays around 0.34 ng/mL. nih.govumich.edu |